molecular formula C6H2BrClF2 B1522075 1-Bromo-5-chloro-2,4-difluorobenzene CAS No. 914636-89-8

1-Bromo-5-chloro-2,4-difluorobenzene

Cat. No. B1522075
M. Wt: 227.43 g/mol
InChI Key: DFZLCASDRZHHFT-UHFFFAOYSA-N
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Description

“1-Bromo-5-chloro-2,4-difluorobenzene” is a chemical compound with the CAS Number: 914636-89-8 . It has a molecular weight of 227.44 . The compound is a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The compound undergoes lithiation exclusively at the position having two adjacent halogen substituents . This process yields 6-bromo-2,3-difluorobenzoic acid .


Molecular Structure Analysis

The molecular structure of “1-Bromo-5-chloro-2,4-difluorobenzene” can be represented by the InChI code: 1S/C6H2BrClF2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H . The corresponding InChI key is DFZLCASDRZHHFT-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, “1-Bromo-5-chloro-2,4-difluorobenzene” undergoes lithiation at the position having two adjacent halogen substituents . This reaction results in the formation of 6-bromo-2,3-difluorobenzoic acid .


Physical And Chemical Properties Analysis

“1-Bromo-5-chloro-2,4-difluorobenzene” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 227.44 . The compound has a storage temperature of room temperature .

Scientific Research Applications

Application 1: Synthesis of Difluorohalobenzenes

  • Summary of the Application: “1-Bromo-5-chloro-2,4-difluorobenzene” is used in the synthesis of 2,3-difluorohalobenzenes .
  • Methods of Application: The gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene in a flow tube reactor at 490–510 °C gives 3,3,4,4-tetrafluorocyclohex-1-ene, which is selectively converted to 1-bromo- or 1-chloro-2,3-difluorobenzene via intermediate steps of halogenation and dehydrohalogenation .
  • Results or Outcomes: The process results in the production of 2,3-difluorohalobenzenes .

Application 2: Preparation of Chiral Azole Antifungal Agents

  • Summary of the Application: “1-Bromo-5-chloro-2,4-difluorobenzene” is used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves a chemoenzymatic process .
  • Results or Outcomes: The process results in the production of chiral azole antifungal agents .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

1-bromo-5-chloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZLCASDRZHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660320
Record name 1-Bromo-5-chloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-chloro-2,4-difluorobenzene

CAS RN

914636-89-8
Record name 1-Bromo-5-chloro-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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